2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide
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Overview
Description
2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide is an organic compound with the molecular formula C16H19NO4S. It is characterized by the presence of methoxy groups at the 2 and 5 positions of the benzene ring, a phenylethyl group attached to the nitrogen atom, and a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects. These interactions can result in antimicrobial, anti-inflammatory, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide
- 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring and the presence of both methoxy and sulfonamide functional groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-20-14-8-9-15(21-2)16(12-14)22(18,19)17-11-10-13-6-4-3-5-7-13/h3-9,12,17H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHGEDWYGTZKJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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